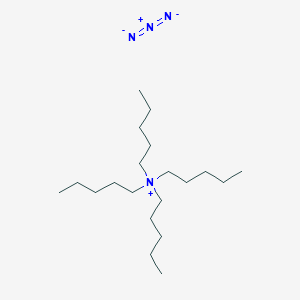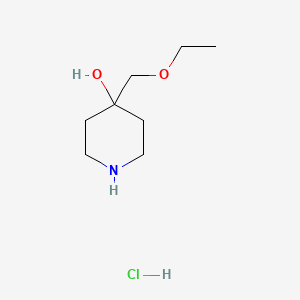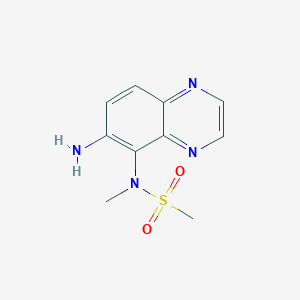![molecular formula C15H12N2O3 B13917529 8-(Benzyloxy)imidazo[1,2-a]pyridine-3-carboxylic Acid](/img/structure/B13917529.png)
8-(Benzyloxy)imidazo[1,2-a]pyridine-3-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Benzyloxy)imidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Benzyloxy)imidazo[1,2-a]pyridine-3-carboxylic acid typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. This can be achieved through various methods, including transition metal catalysis, metal-free oxidation, and photocatalysis . One common approach is the Groebke–Blackburn–Bienaymè reaction, which facilitates the construction of the imidazo[1,2-a]pyridine core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired application and available resources.
Chemical Reactions Analysis
Types of Reactions
8-(Benzyloxy)imidazo[1,2-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially enhancing its reactivity.
Substitution: Substitution reactions, such as decarboxylative arylation, can introduce aryl or heteroaryl groups onto the scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts (e.g., palladium), oxidizing agents, and various aryl halides . Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, decarboxylative arylation can yield arylated imidazo[1,2-a]pyridine derivatives with potential biological activity .
Scientific Research Applications
8-(Benzyloxy)imidazo[1,2-a]pyridine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for treating various diseases, including tuberculosis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(Benzyloxy)imidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8-(Benzyloxy)imidazo[1,2-a]pyridine-3-carboxylic acid include other imidazo[1,2-a]pyridine derivatives, such as:
- 2-Ethyl-6-chloro imidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyridine-3-carboxylic acids with various substituents
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the benzyloxy group at the 8-position and the carboxylic acid group at the 3-position. These features can influence its reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H12N2O3 |
|---|---|
Molecular Weight |
268.27 g/mol |
IUPAC Name |
8-phenylmethoxyimidazo[1,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H12N2O3/c18-15(19)12-9-16-14-13(7-4-8-17(12)14)20-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,18,19) |
InChI Key |
VCQCVCNVJOPDTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CN3C2=NC=C3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[Benzyl(methyl)amino]oxetane-3-carboxylic acid](/img/structure/B13917460.png)







![4-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13917496.png)




